5-Aminoisoxazole-4-carboxamide hydrogensulfate 5-Aminoisoxazole-4-carboxamide hydrogensulfate
Brand Name: Vulcanchem
CAS No.: 1273577-24-4
VCID: VC0111571
InChI: InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4)
SMILES: C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O
Molecular Formula: C4H7N3O6S
Molecular Weight: 225.175

5-Aminoisoxazole-4-carboxamide hydrogensulfate

CAS No.: 1273577-24-4

Cat. No.: VC0111571

Molecular Formula: C4H7N3O6S

Molecular Weight: 225.175

* For research use only. Not for human or veterinary use.

5-Aminoisoxazole-4-carboxamide hydrogensulfate - 1273577-24-4

Specification

CAS No. 1273577-24-4
Molecular Formula C4H7N3O6S
Molecular Weight 225.175
IUPAC Name 5-amino-1,2-oxazole-4-carboxamide;sulfuric acid
Standard InChI InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4)
Standard InChI Key IZAWQSSFWTZPAZ-UHFFFAOYSA-N
SMILES C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O

Introduction

Chemical Properties and Structure

5-Aminoisoxazole-4-carboxamide hydrogensulfate features a distinct chemical structure characterized by an isoxazole ring with amino and carboxamide substituents, along with a hydrogensulfate counterion. This arrangement of functional groups contributes to its unique chemical behavior and applications in organic synthesis. The compound's chemical identity is confirmed through various spectroscopic methods, including NMR, IR, and mass spectrometry.

Physical and Chemical Properties

The compound exists as a stable solid with specific physical and chemical characteristics that make it suitable for laboratory handling and industrial applications. Its key properties are summarized in the following table:

PropertyValue
CAS Number1273577-24-4
Molecular FormulaC4H7N3O6S
Molecular Weight225.175 g/mol
AppearanceSolid
SolubilityWater soluble
IUPAC Name5-amino-1,2-oxazole-4-carboxamide;sulfuric acid
InChI KeyIZAWQSSFWTZPAZ-UHFFFAOYSA-N
Canonical SMILESC1=NOC(=C1C(=O)N)N.OS(=O)(=O)O

The hydrogensulfate component of the molecule significantly affects its physical properties, particularly enhancing water solubility compared to the free base form. This increased solubility is advantageous for biological testing and pharmaceutical formulation development. The compound's stability is also generally good under standard laboratory conditions, though it is typically stored under inert atmosphere or in sealed containers to prevent potential degradation from atmospheric moisture.

Synthesis Methods

The synthesis of 5-Aminoisoxazole-4-carboxamide hydrogensulfate involves specific chemical procedures that must be carefully controlled to ensure high purity and yield. The primary synthetic route involves the reaction of 5-aminoisoxazole-4-carboxamide with sulfuric acid under controlled conditions.

Laboratory Synthesis

Laboratory synthesis of this compound typically requires maintaining a sealed and dry environment at room temperature to ensure stability. The reaction between 5-aminoisoxazole-4-carboxamide and sulfuric acid must be carefully controlled, with attention to stoichiometry, temperature, and reaction time to maximize yield and purity. The resulting product is often purified through recrystallization techniques to remove impurities and obtain the pure hydrogensulfate salt.

Industrial Production

In industrial settings, the production of 5-aminoisoxazole-4-carboxamide hydrogensulfate involves scaling up the laboratory procedures while maintaining precise control over reaction conditions. Industrial production methods typically employ specialized equipment designed to handle larger quantities of reactants while maintaining the necessary environmental controls. The compound is often produced in bulk quantities and packaged under argon or vacuum to prevent degradation during storage and transportation. Quality control measures, including chromatographic analysis and spectroscopic verification, are employed to ensure batch-to-batch consistency and compliance with purity specifications.

Chemical Reactions

5-Aminoisoxazole-4-carboxamide hydrogensulfate displays versatile chemical reactivity, participating in various reaction types that make it valuable in synthetic chemistry. Understanding these reaction pathways is essential for researchers utilizing this compound in pharmaceutical development and organic synthesis.

Oxidation Reactions

The compound can undergo oxidation reactions with common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the amino group or the isoxazole ring, depending on the specific conditions employed. Oxidation reactions can lead to the formation of various derivatives with altered functional groups, potentially enhancing or modifying the biological activity of the parent compound. The strategic oxidation of specific positions in the molecule can generate valuable intermediates for further synthetic transformations.

Reduction Reactions

Reduction of 5-Aminoisoxazole-4-carboxamide hydrogensulfate can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically target the carboxamide group or the isoxazole ring, potentially leading to ring-opened products or reduced functional groups. The selective reduction of specific functional groups within the molecule requires careful control of reaction conditions, including temperature, solvent selection, and the choice of reducing agent. The products of these reduction reactions often serve as important intermediates in the synthesis of more complex pharmaceutical compounds.

Substitution Reactions

The compound participates in various substitution reactions, particularly at the amino position. These reactions can involve halogens, nucleophiles, or other reagents capable of displacing or modifying the amino group. Substitution reactions provide a versatile means of introducing structural diversity, enabling the creation of libraries of derivatives for structure-activity relationship studies in drug discovery. The reactivity of the amino group is influenced by the electronic effects of the adjacent isoxazole ring, lending predictability to substitution reactions under various conditions.

Research Findings and Case Studies

Scientific investigations into 5-Aminoisoxazole-4-carboxamide hydrogensulfate have yielded valuable insights regarding its synthesis, chemical behavior, and biological activity. These research findings provide important context for understanding the compound's potential applications and limitations.

Synthesis Optimization Studies

Research into optimizing the synthesis of 5-Aminoisoxazole-4-carboxamide hydrogensulfate has focused on improving yield, purity, and scalability. Various reaction conditions, including temperature profiles, solvent systems, and purification techniques, have been explored to enhance production efficiency. These studies have contributed to the development of more economical and environmentally friendly synthetic routes, facilitating the compound's availability for research and development purposes.

Biological Evaluation

In vitro studies have provided preliminary evidence regarding the biological activities of 5-Aminoisoxazole-4-carboxamide hydrogensulfate. Cytotoxicity assessments against various cancer cell lines have demonstrated moderate activity, with differential effects observed depending on the specific cancer type. These findings suggest potential selectivity that could be exploited in targeted anticancer applications. Additionally, antimicrobial screening has identified activity against certain bacterial strains, though the potency and spectrum of action require further characterization through more comprehensive microbiological studies.

Comparative Analysis with Similar Compounds

Understanding the unique properties and advantages of 5-Aminoisoxazole-4-carboxamide hydrogensulfate requires comparison with structurally related compounds. This comparative analysis highlights the specific attributes that distinguish this compound from its chemical relatives.

Structural Analogues

Several compounds share structural similarities with 5-Aminoisoxazole-4-carboxamide hydrogensulfate, including 5-Aminoimidazole-4-carboxamide, 5-Aminoisoxazole-4-carboxamide sulfate, and 5-Amino-1,2-oxazole-4-carboxamide. These analogues differ in their heterocyclic core structure or salt form, resulting in distinct chemical and biological profiles. The isoxazole ring in 5-Aminoisoxazole-4-carboxamide hydrogensulfate contributes to a unique electronic distribution and hydrogen bonding pattern that influences its interaction with biological targets compared to imidazole-containing analogues.

Comparative Properties

The hydrogensulfate salt form of 5-Aminoisoxazole-4-carboxamide offers specific advantages in terms of stability, solubility, and handling compared to the free base or other salt forms. This comparative advantage is particularly important in research settings where consistent physicochemical properties are essential for reliable experimental outcomes. The specific salt form can also influence pharmacokinetic parameters such as absorption and distribution, which are critical considerations in drug development applications. Additionally, the reactivity patterns of 5-Aminoisoxazole-4-carboxamide hydrogensulfate differ from those of its structural analogues, offering unique opportunities for selective chemical transformations and derivative synthesis.

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